[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid

Catalog No.
S15844071
CAS No.
M.F
C13H17BN2O5
M. Wt
292.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyr...

Product Name

[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid

IUPAC Name

[5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid

Molecular Formula

C13H17BN2O5

Molecular Weight

292.10 g/mol

InChI

InChI=1S/C13H17BN2O5/c1-13(2,3)21-12(17)16-10(14(18)19)6-8-5-9(20-4)7-15-11(8)16/h5-7,18-19H,1-4H3

InChI Key

KKUSHICTVDIAKS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC(=CN=C2N1C(=O)OC(C)(C)C)OC)(O)O

The chemical reactivity of 5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-ylboronic acid primarily involves:

  • Cross-Coupling Reactions: As a boronic acid derivative, it can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds.
  • Nucleophilic Substitution: The boron atom can undergo nucleophilic substitution reactions, allowing the introduction of various functional groups.
  • Acid-Base Reactions: The boronic acid moiety can act as a Lewis acid, facilitating reactions with bases or nucleophiles.

The synthesis of 5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-ylboronic acid typically involves several key steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Boronation: The introduction of the boronic acid group may be accomplished via the reaction of the pyridine derivative with boron reagents such as boron trifluoride or trialkylboranes.
  • Protection and Functionalization: Protecting groups like tert-butoxycarbonyl can be added to enhance stability during subsequent reactions.

5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-ylboronic acid has potential applications in:

  • Drug Development: Its unique structure may serve as a lead compound for designing new pharmaceuticals targeting specific biological pathways.
  • Material Science: It can be used in the synthesis of advanced materials due to its reactive boron center.
  • Organic Synthesis: The compound serves as a versatile building block in synthetic organic chemistry.

Interaction studies involving 5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-ylboronic acid focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics and affinities to proteins or enzymes.
  • Isothermal Titration Calorimetry: To assess thermodynamic parameters of interactions.

Several compounds share structural similarities with 5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-ylboronic acid. Notable examples include:

Compound NameCAS NumberKey Features
(1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid944059-24-9Lacks methoxy group; simpler structure
5-Hydroxy-pyrrolo[2,3-b]pyridineN/AHydroxyl group instead of methoxy; different reactivity
4-(Methoxypyridinyl)boronic acidN/AContains methoxy but lacks the pyrrole structure

Uniqueness

The uniqueness of 5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-ylboronic acid lies in its combination of functional groups and structural complexity. This compound's specific arrangement allows for distinct reactivity patterns and biological interactions compared to simpler analogs. Its ability to participate in cross-coupling reactions while maintaining biological activity makes it particularly valuable in both synthetic and medicinal chemistry contexts.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

292.1230518 g/mol

Monoisotopic Mass

292.1230518 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-15

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